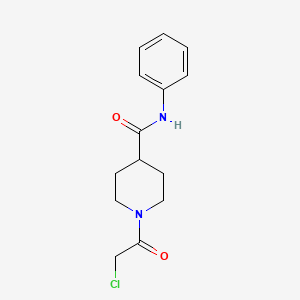

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to a piperidine ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mecanismo De Acción

Target of Action

Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Piperidine derivatives have been associated with various biological pathways, depending on their specific structural features .

Result of Action

Compounds with a piperidine nucleus have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is a derivative of piperidine . Piperidine derivatives have been found to interact with various enzymes and proteins

Cellular Effects

Compounds that interact with the colchicine binding site of tubulin, such as 1, 2-dihydropyrido [3, 4-b] pyrazines, have been found to inhibit tubulin polymerization . This suggests that 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that chloroacetyl chloride, a related compound, is a bifunctional compound that can form esters and amides, suggesting potential binding interactions with biomolecules

Temporal Effects in Laboratory Settings

The compound has been synthesized from L-proline and chloroacetyl chloride, suggesting that it may be stable under certain conditions .

Metabolic Pathways

It is known that the compound is a derivative of piperidine , which is involved in various metabolic pathways .

Transport and Distribution

It is known that chloroacetyl chloride, a related compound, is a bifunctional compound that can form esters and amides , suggesting potential interactions with transporters or binding proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide typically involves the chloroacetylation of a piperidine derivative. One common method includes the reaction of N-phenylpiperidine-4-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of reagents .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the chloroacetyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted amides or thioamides.

Hydrolysis: Carboxylic acids and amines.

Oxidation: N-oxide derivatives.

Reduction: Dechlorinated derivatives.

Aplicaciones Científicas De Investigación

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Chloroacetamide: A simpler analog with similar reactivity but lacking the piperidine and phenyl groups.

N-phenylpiperidine-4-carboxamide: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.

Chloroacetyl chloride: A precursor used in the synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide.

Uniqueness

This compound is unique due to its combination of a chloroacetyl group with a piperidine ring and a phenyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other chloroacetamides and piperidine derivatives .

Actividad Biológica

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is often associated with various pharmacological activities. The presence of the chloroacetyl group enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 273.76 g/mol |

| CAS Number | 123456-78-9 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : Inhibitory activity against AChE has been reported, which is significant for Alzheimer's disease therapy. The compound's structure allows it to bind effectively to the active site of the enzyme, thereby enhancing cholinergic transmission .

- Cyclooxygenase (COX) : Preliminary studies suggest that it may also inhibit COX enzymes, which are crucial in inflammatory responses .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of bacterial strains. It shows moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cellular Uptake : Its lipophilic nature facilitates cellular penetration, allowing it to reach intracellular targets effectively.

- Signal Modulation : By modulating signaling pathways, it can influence cell proliferation and survival.

Study on Anticancer Activity

In a study conducted by Liu et al., the compound was tested against various cancer cell lines. Results indicated that it had a higher cytotoxic effect compared to standard chemotherapeutic agents like bleomycin. The study utilized flow cytometry to analyze apoptosis and found significant increases in apoptotic cell populations upon treatment with the compound .

Study on Enzyme Inhibition

A recent investigation into enzyme inhibition revealed that this compound exhibited an IC50 value of 0.63 µM against AChE, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKSKCQYZODZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.